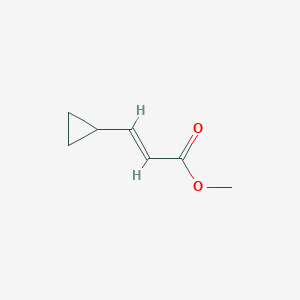
3-Chloropyrazine-2-carbonyl chloride
Overview
Description
3-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O and a molecular weight of 176.99 . It is used as an analytical reagent and has been shown to inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium complex .
Synthesis Analysis
The synthesis of 3-Chloropyrazine-2-carbonyl chloride involves the reaction of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines through a nucleophilic substitution of chlorine . Some of the reactions were carried out using microwave-assisted synthesis, which can save time and materials .Molecular Structure Analysis
The InChI code for 3-Chloropyrazine-2-carbonyl chloride is 1S/C5H2Cl2N2O/c6-4-3 (5 (7)10)8-1-2-9-4/h1-2H . The structure of this compound includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 3-Chloropyrazine-2-carbonyl chloride are primarily nucleophilic substitutions. For instance, it reacts with benzylamines to form 3-benzylaminopyrazine-2-carboxamides .Scientific Research Applications
Synthesis of Novel Derivatives
3-Chloropyrazine-2-carbonyl chloride is used in the synthesis of novel derivatives. For instance, it is used in the aminodehalogenation reactions with variously substituted benzylamines . This process yields a series of 3-benzylaminopyrazine-2-carboxamides .
Antimicrobial Applications
Some of the derivatives synthesized from 3-Chloropyrazine-2-carbonyl chloride have shown promising antimicrobial properties. For example, four compounds synthesized from it possessed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide . The best MIC (6 µM) was displayed by 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide .
Antifungal Applications
Certain compounds synthesized from 3-Chloropyrazine-2-carbonyl chloride have shown antifungal activity. For compounds of group B and D, the antifungal activity against T. mentagrophytes increased approximately linearly with increasing compound lipophilicity up to log k ≈ 1.334 .
Low Cytotoxicity
The derivatives of 3-Chloropyrazine-2-carbonyl chloride also exhibit low cytotoxicity. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed low cytotoxicity in the HepG2 cell line (IC50 ≥ 250 µM) .
Molecular Docking Studies
3-Chloropyrazine-2-carbonyl chloride and its derivatives can be used in molecular docking studies with mycobacterial enoyl-ACP reductase (InhA) to investigate the possible target of the prepared compounds .
Comparative Studies
The antimycobacterial activity of the title compounds synthesized from 3-Chloropyrazine-2-carbonyl chloride was compared to the previously published benzylamino-substituted pyrazines with differing substitution on the pyrazine core (carbonitrile moiety) .
Safety and Hazards
Future Directions
The future directions for the use of 3-Chloropyrazine-2-carbonyl chloride could involve further exploration of its antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium complex . Additionally, its potential applications in other areas of research could be explored .
properties
IUPAC Name |
3-chloropyrazine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRNPLQGJAAIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576218 | |
| Record name | 3-Chloropyrazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazine-2-carbonyl chloride | |
CAS RN |
90361-99-2 | |
| Record name | 3-Chloropyrazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)
